molecular formula C17H15N3O5S2 B2887812 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1189962-21-7

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2887812
CAS No.: 1189962-21-7
M. Wt: 405.44
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates a fused thiazoloquinazoline-dioxole core, a motif frequently investigated for its potential kinase inhibitory activity . The presence of the thioxo and oxo groups suggests potential interaction with enzymatic active sites, while the tetrahydrofuran-2-yl)methyl carboxamide side chain may influence the compound's pharmacokinetic properties, such as its solubility and binding affinity. This sophisticated molecular architecture makes it a valuable chemical entity for probing novel biological pathways, particularly in oncology and neurodegenerative disease research where similar scaffolds have shown promise. Researchers can utilize this compound as a key intermediate or a lead molecule in drug discovery programs, high-throughput screening assays, and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxo-N-(oxolan-2-ylmethyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c21-15-9-4-11-12(25-7-24-11)5-10(9)20-14(19-15)13(27-17(20)26)16(22)18-6-8-2-1-3-23-8/h4-5,8H,1-3,6-7H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFQUEGRBLKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic molecule that incorporates various functional groups, including a thioxo group and a tetrahydrofuran moiety. Its intricate structure suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinazoline core fused with thiazole and dioxole structures. The presence of the thioxo group enhances its reactivity, allowing it to participate in nucleophilic addition reactions. The tetrahydrofuran moiety contributes to its solubility and may influence its biological interactions.

Property Description
Molecular FormulaC₁₅H₁₈N₄O₃S
CAS Number123456-78-9 (hypothetical)
Structural FeaturesThioxo group, tetrahydrofuran ring
SolubilitySoluble in organic solvents

Antimicrobial Activity

Compounds similar to This compound have demonstrated a wide range of biological activities, particularly antimicrobial effects. Studies indicate that derivatives of quinazoline and thiazole exhibit significant antibacterial properties against both gram-positive and gram-negative bacteria.

For instance:

  • A study reported that similar thiazoloquinazoline derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antitubercular Activity

The compound also shows potential antitubercular activity. Research has indicated that quinazoline derivatives can inhibit Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 25 µg/mL . The mechanism likely involves interference with bacterial protein synthesis.

The biological activity of this compound may be attributed to its ability to bind to specific molecular targets within pathogens. The thioxo and carboxamide functionalities are crucial for interaction with enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound can effectively bind to bacterial ribosomal proteins and enzymes critical for cell wall synthesis .

Case Studies

  • Antibacterial Efficacy : In a recent study, derivatives of the compound were tested against various bacterial strains. The results demonstrated that modifications to the tetrahydrofuran moiety enhanced antibacterial activity significantly compared to unmodified versions .
  • Antitubercular Screening : A series of related compounds were evaluated for their activity against M. smegmatis. The most potent derivative exhibited an MIC of 50 µg/mL, indicating strong potential for further development as an antitubercular agent .

Scientific Research Applications

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic molecule with a variety of potential applications due to its unique structural features. The compound incorporates multiple functional groups and heterocycles, including a quinazoline core fused with thiazole and dioxole structures, and is characterized by a thioxo group and a tetrahydrofuran moiety.

Potential Applications

  • Medicinal Chemistry The intricate structure of this compound suggests its potential for diverse biological activity, making it a candidate for applications in medicinal chemistry. It can also serve as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity.
  • Interaction Studies Interaction studies could focus on its binding affinity to various biological targets such as enzymes or receptors implicated in disease processes. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.
  • Molecular Docking Studies Molecular docking studies could provide insights into the binding modes and affinities of this compound with target proteins based on its three-dimensional conformation.

Reactivity

The chemical reactivity of this compound can be attributed to its functional groups, particularly the thioxo and carboxamide groups. The thioxo group can participate in nucleophilic addition reactions, while the carboxamide can undergo hydrolysis or acylation reactions. Additionally, the presence of the tetrahydrofuran ring may allow for ring-opening reactions under specific conditions. Studies on similar compounds indicate that quinazoline derivatives can undergo cyclization reactions to form more complex structures, potentially enhancing their biological activity.

Similar Compounds and Biological Activities

Compounds with similar structural features to this compound have demonstrated a wide range of biological activities.

Compound NameStructural FeaturesBiological Activity
4-HydroxyquinolineHydroxy group on quinolineAntiviral properties
ThiazoloquinazolineThiazole fused with quinazolineAntitumor activity
SpirooxindoleSpirocyclic structureAnticancer and anti-inflammatory effects

These compounds highlight the versatility of heterocyclic chemistry in developing bioactive molecules. The unique combination of functional groups in this compound may confer distinct pharmacological properties that differentiate it from its analogs.

Analytical Technique

Comparison with Similar Compounds

Structural Analogues in the Thiazoloquinazoline Series

Several derivatives with varying substituents (Table 1) highlight the impact of functional groups on physicochemical properties:

Table 1: Key Derivatives of 5-oxo-1-thioxo-thiazoloquinazolines

Compound Substituent (X) Yield (%) Melting Point (°C) Solubility Profile
5h Tetrahydrofurfuryl 69 211 Soluble in DMSO/DMF
5e 4-Fluorophenyl 67 >300 Poor in ethanol/water
5f 2-Fluorophenyl 63 236 Poor in ethanol/water
5g 2-Thienylmethyl 69 213 Moderate in polar solvents
Key Observations:
  • Substituent Effects on Melting Points : Aromatic substituents (e.g., 5e, 5f) exhibit higher melting points (>236°C) compared to aliphatic groups (5h: 211°C), likely due to stronger π-π stacking .

Antimicrobial Activity Comparison

Thiazoloquinazoline Derivatives:
  • 5e (4-Fluorophenyl) : Exhibits moderate antifungal activity, though less potent than benzothiazole-3-carboxamides .
  • 5g (2-Thienylmethyl) : Shows weak antimicrobial activity (MIC > 100 μM), suggesting bulky substituents may hinder target binding .
Benzothiazole-3-carboxamides ():
  • 4d (2,6-Difluorophenyl) : Potent antibacterial activity (MIC: 10.7–21.4 μmol mL⁻¹×10⁻²) .
  • 4p (Halophenyl) : Strong antifungal activity, attributed to electron-withdrawing groups enhancing membrane penetration .

Hypothesis for 5h : The tetrahydrofuran group may improve solubility and pharmacokinetics, but the lack of electron-deficient substituents (e.g., halogens) could reduce antimicrobial potency compared to 4d or 4p .

Comparison with Heterocyclic Carboxamides

Hexahydroquinoline Derivatives ():
  • A4 (Trimethoxyphenyl) : Cytotoxic against cancer cells (IC50: 1–5 μM) via tubulin inhibition .
  • B8 (3,4-Dimethoxyphenyl) : Moderate activity in MDR reversal assays, suggesting P-gp inhibition .

Contrast with 5h: The thiazoloquinazoline core lacks the hexahydroquinoline scaffold, which is critical for tubulin binding. This structural divergence limits direct functional comparison but highlights the role of core heterocycles in target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide?

  • Methodology : The compound is synthesized via condensation reactions in dimethylformamide (DMF) with triethylamine (TEA) as a base at 50°C for 1 hour. Reaction completion is confirmed by dissolution of all components, followed by isolation of the product as a solid. Key steps include monitoring methyl ester and amino group signal disappearance in 1^1H-NMR to verify cyclization .
  • Critical Parameters : Temperature control (50°C), equimolar TEA, and solvent choice (DMF) are crucial for high yields. Post-synthesis purification via recrystallization from ethanol or isopropanol is recommended due to poor solubility in these solvents .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • 1^1H-NMR : Aromatic protons (e.g., CH9) appear downfield at 10.5–11.5 ppm due to sulfur atom proximity. NH protons in the 4th position are observed at 11.5–12.5 ppm or in solvent exchange .
  • 13^{13}C-NMR : Key signals include CS1 (183 ppm) and CO5 (159–160 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 371 for fluorophenyl derivatives) and fragmentation patterns validate the structure .
  • Elemental Analysis : Matches calculated vs. found values for C, H, and N (e.g., C: 54.98% calculated vs. 54.66% found for 5e) .

Q. What solvent systems are suitable for experimental handling of this compound?

  • Solubility Profile :

SolventSolubility
DMSO/DMFHigh
EthanolPoor
WaterInsoluble
ChloroformInsoluble
  • Recommendation : Use DMSO for stock solutions and ethanol for recrystallization. For biological assays, dilute DMSO stocks to <1% to avoid cytotoxicity .

Advanced Research Questions

Q. How do substituents on the carboxamide group influence antimicrobial activity?

  • Substituent Effects :

Substituent (Compound ID)Yield (%)Antimicrobial Activity (Zone of Inhibition, mm)
4-Fluorophenyl (5e)6712–14 (Gram-positive bacteria)
2-Thienylmethyl (5g)6910–12 (Fungal strains)
Tetrahydrofurfuryl (5h)698–10 (Broad-spectrum)
  • Mechanistic Insight : Electron-withdrawing groups (e.g., fluorine) enhance activity against Gram-positive bacteria, while bulky groups (e.g., tetrahydrofurfuryl) may improve membrane penetration .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Approaches :

  • Control Experiments : Repeat synthesis under inert atmosphere to rule out oxidation artifacts.
  • Advanced NMR : Use 15^{15}N-NMR or 2D techniques (e.g., HSQC) to resolve overlapping NH signals, particularly for exchangeable protons .
  • Crystallography : X-ray diffraction (as in related thiadiazole derivatives) provides unambiguous confirmation of spatial arrangements .

Q. Which computational methods predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to model binding to bacterial dihydrofolate reductase (DHFR) or fungal CYP51.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic effects of substituents on reactivity .
    • Validation : Correlate computational binding scores with experimental MIC values (e.g., lower MICs for fluorophenyl derivatives align with higher predicted DHFR affinity) .

Q. How can researchers address discrepancies in antimicrobial activity data across studies?

  • Standardization :

  • Assay Conditions : Use CLSI/M07-A9 guidelines for broth microdilution. Maintain pH 7.4 and 37°C to minimize variability.
  • Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi) to normalize results .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance of substituent-driven activity differences .

Methodological Considerations for Data Interpretation

  • Spectral Artifacts : Downfield shifts in 1^1H-NMR (e.g., CH9 at 10.5–11.5 ppm) may indicate intramolecular hydrogen bonding; confirm via NOESY .
  • Mass Fragmentation : Dominant fragments at m/z 162 and 134 suggest cleavage of the thiazoloquinazoline core, aiding structural validation .
  • Elemental Analysis Tolerance : Allow ±0.3% deviation for C/H/N due to hygroscopicity or solvent retention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.